molecular formula C12H20N2O B6811930 N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide

N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide

Cat. No.: B6811930
M. Wt: 208.30 g/mol
InChI Key: QINLTGQBIJYTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-piperidin-4-ylbicyclo[310]hexane-1-carboxamide is a compound that features a piperidine ring fused to a bicyclo[310]hexane structure with a carboxamide functional group

Properties

IUPAC Name

N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(12-5-1-2-9(12)8-12)14-10-3-6-13-7-4-10/h9-10,13H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINLTGQBIJYTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)C(=O)NC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-4-ylbicyclo[310]hexane-1-carboxamide typically involves the formation of the bicyclo[31One common method involves the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by photoredox catalysts under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for the synthesis of complex bicyclic structures.

Industrial Production Methods

Industrial production of N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide may involve scalable synthetic routes such as hydrogenation, cyclization, and multicomponent reactions. These methods are designed to be cost-effective and efficient, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to fit into binding sites on target proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and bicyclic structures, such as:

  • N-(piperidin-4-yl)benzamide
  • Bicyclo[2.1.1]hexane derivatives
  • Piperine (N-acylpiperidine)

Uniqueness

N-piperidin-4-ylbicyclo[3.1.0]hexane-1-carboxamide is unique due to its combination of a piperidine ring and a bicyclo[3.1.0]hexane core, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.